![molecular formula C21H15N5O2S2 B2832344 4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide CAS No. 1114627-62-1](/img/structure/B2832344.png)

4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

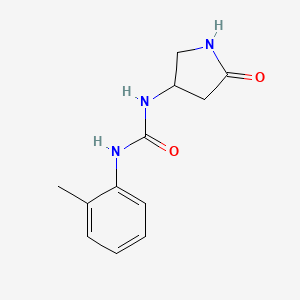

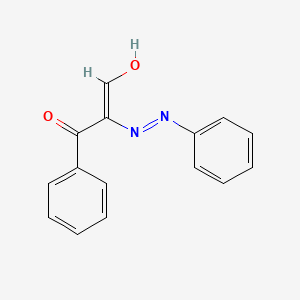

The compound “4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide” is a derivative of 1,3,4-thiadiazole . These derivatives have been studied for their potent antimicrobial properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation:Cc1c(c(n(n1)C)C)CNC(=O)c2ccc(cc2)Nc3nn4c(=O)c5ccccc5nc4s3 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen

Selective Tumor-Associated Carbonic Anhydrase Inhibitors

Compounds similar to the specified chemical, such as 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide derivatives, have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are often overexpressed in various cancers, and their inhibition can lead to tumor growth suppression. A particular derivative, featuring a trifluoromethyl group, exhibited potent inhibitory activity, suggesting potential for anticancer applications (Bozdağ et al., 2017).

Anticancer Activity

Another area of research involves the synthesis of novel quinazolinone derivatives, such as those incorporating thiadiazol substitutions. These compounds have shown promising in vitro anticancer activity, particularly against human cervical cancer cells (HeLa). Further in vivo evaluation demonstrated effectiveness in reducing tumor growth in models of liquid tumor (EAC) in mice, highlighting their potential as anticancer agents (Joseph et al., 2010).

Antiviral Properties

Research on 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques has uncovered significant antiviral activities against a range of respiratory and biodefense viruses, including various strains of influenza and the severe acute respiratory syndrome coronavirus. These findings suggest that compounds within this chemical class could serve as bases for developing new antiviral drugs (Selvam et al., 2007).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have also been explored for their antimicrobial properties. A particular study synthesized novel 6,8-dibromo-4(3H)quinazolinone derivatives and evaluated their antibacterial and antifungal activities. Some compounds within this series exhibited potent antimicrobial activity, with significant minimum inhibitory concentrations against various pathogens, suggesting their potential as antimicrobial agents (Mohamed et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O2S2/c27-18(22-12-15-4-3-11-29-15)13-7-9-14(10-8-13)23-20-25-26-19(28)16-5-1-2-6-17(16)24-21(26)30-20/h1-11H,12H2,(H,22,27)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMSOGSKWNLJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-({4-ethyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2832261.png)

![(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2832270.png)

![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)

![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)

![3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832276.png)

![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)